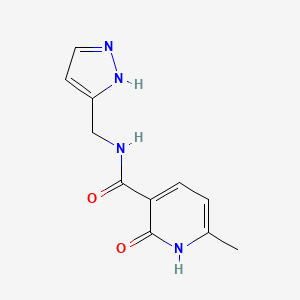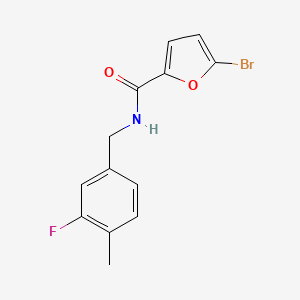
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 3-fluoro-4-methylbenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using a carboxylating agent like carbon dioxide in the presence of a base.
Substitution: The final step involves the substitution of the carboxamide group with the 3-fluoro-4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials and sensors.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological macromolecules such as proteins and nucleic acids
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole-2-carboxylic acid derivatives: These compounds share the bromine substitution and carboxamide group but differ in the core structure.
Furan-2-carboxamide derivatives: These compounds have similar functional groups but may vary in the substitution pattern on the furan ring.
Uniqueness
5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is unique due to the specific combination of the furan ring, bromine atom, and the 3-fluoro-4-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H11BrFNO2 |
|---|---|
Poids moléculaire |
312.13 g/mol |
Nom IUPAC |
5-bromo-N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrFNO2/c1-8-2-3-9(6-10(8)15)7-16-13(17)11-4-5-12(14)18-11/h2-6H,7H2,1H3,(H,16,17) |
Clé InChI |
FDSSTXWPGZXGBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


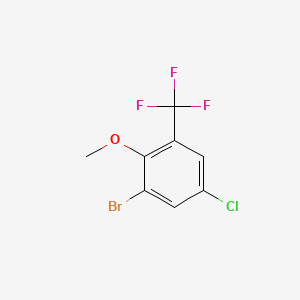
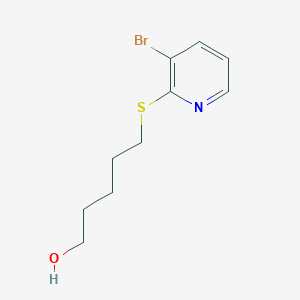
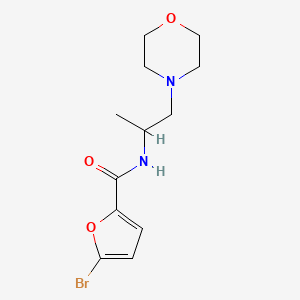
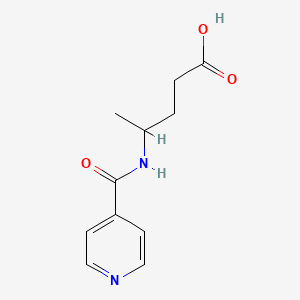
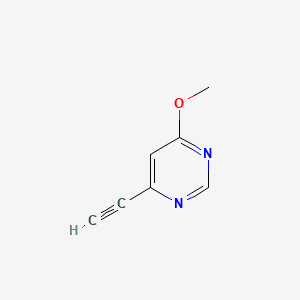

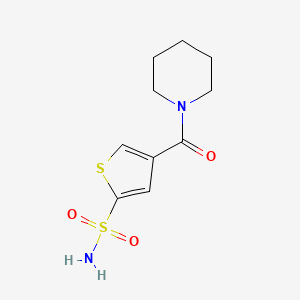
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
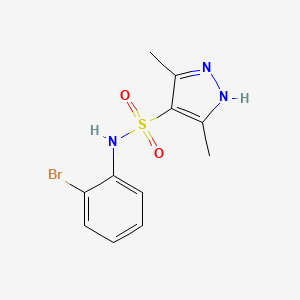
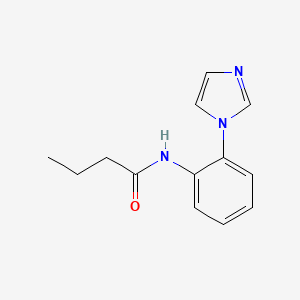
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
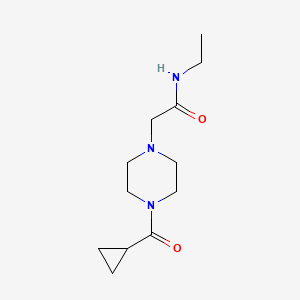
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
